molecular formula C14H16N4O2 B2562977 N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415471-12-2

N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2562977
CAS No.: 2415471-12-2
M. Wt: 272.308
InChI Key: XAUVKFUPTXITQX-UHFFFAOYSA-N
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Description

N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxy group and a pyrimidine ring with dimethyl and carboxamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 2-methoxypyridine with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxypyridin-4-yl)methyl]-5-methylpyrimidine-4-carboxamide
  • N-[(2-Methoxypyridin-4-yl)methyl]-6-methylpyrimidine-4-carboxamide
  • N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyridine-4-carboxamide

Uniqueness

N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of both methoxy and dimethyl groups, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in terms of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9-10(2)17-8-18-13(9)14(19)16-7-11-4-5-15-12(6-11)20-3/h4-6,8H,7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUVKFUPTXITQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CC(=NC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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